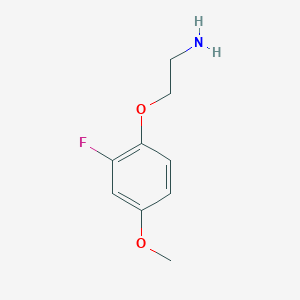

2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12FNO2 |

|---|---|

Molecular Weight |

185.20 g/mol |

IUPAC Name |

2-(2-fluoro-4-methoxyphenoxy)ethanamine |

InChI |

InChI=1S/C9H12FNO2/c1-12-7-2-3-9(8(10)6-7)13-5-4-11/h2-3,6H,4-5,11H2,1H3 |

InChI Key |

FYILNDSFHGVUGA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OCCN)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Fluoro 4 Methoxyphenoxy Ethan 1 Amine

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis of 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine identifies two primary bonds for strategic disconnection: the C-O ether bond and the C-N amine bond. These disconnections lead to logical precursors and simplify the synthetic challenge. youtube.comyoutube.com

Disconnection of the C-O Ether Bond: This is a common strategy for aryloxy-alkylamines. Cleavage of the ether linkage (Disconnection A) points to 2-fluoro-4-methoxyphenol (B70217) and a two-carbon synthon bearing an amino group, such as 2-aminoethanol or its electrophilic equivalents like 2-chloroethylamine (B1212225) or aziridine. This approach utilizes the nucleophilicity of the phenoxide.

Disconnection of the C-N Amine Bond: Alternatively, cleaving the C-N bond (Disconnection B) suggests a precursor such as (2-fluoro-4-methoxyphenoxy)acetaldehyde or a related carboxylic acid derivative, which can be converted to the amine via reductive amination or other amine-forming reactions. youtube.com

These two primary disconnections form the basis for the most practical synthetic routes, which are explored in the following sections.

Classical Synthetic Approaches for Aryloxy-Amine Linkages

Traditional methods for constructing the aryloxy-amine motif remain highly relevant and are frequently employed in both laboratory and industrial settings.

Williamson Ether Synthesis in the Context of this compound

The Williamson ether synthesis is a cornerstone of ether formation, involving the reaction of an alkoxide with an alkyl halide via an SN2 mechanism. wikipedia.orgmasterorganicchemistry.com In the context of the target molecule, this involves the reaction of a 2-fluoro-4-methoxyphenoxide salt with an appropriate two-carbon electrophile.

A typical procedure involves deprotonating 2-fluoro-4-methoxyphenol with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form the nucleophilic phenoxide. This is followed by reaction with a 2-haloethylamine, such as 2-chloroethylamine hydrochloride. To avoid complications from the free amine's nucleophilicity, a protected amine equivalent is often preferred. One effective strategy is the Gabriel synthesis, where the phenoxide is reacted with N-(2-bromoethyl)phthalimide. The resulting phthalimide-protected ether is then hydrolyzed or hydrazinolyzed to liberate the primary amine. google.com

Another related approach involves reacting the phenoxide with 2-chloroacetonitrile. The resulting (2-fluoro-4-methoxyphenoxy)acetonitrile can then be reduced to the target amine using reducing agents like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. google.com

Table 1: Illustrative Conditions for Williamson Ether Synthesis Analogs This table presents conditions for analogous reactions, as specific data for the target molecule is not detailed in the provided search results.

| Phenol (B47542) Reactant | Electrophile | Base | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|---|

| Guaiacol (2-methoxyphenol) | 2-Chloroethanol | NaOH | Water, Toluene | 70°C, 2 hr | 2-(2-methoxyphenoxy)ethanol | niscpr.res.in |

| Guaiacol (2-methoxyphenoxy) | Bromo-acetonitrile | NaH | DMF | Not specified | 2-(2-methoxyphenoxy)acetonitrile | google.com |

Nucleophilic Substitution Reactions Leading to the Ether Bond

This section expands on the ether bond formation, which is fundamentally a nucleophilic substitution. While the Williamson synthesis (an SN2 reaction on an alkyl halide) is the most direct application, another key strategy is Nucleophilic Aromatic Substitution (SNAr).

In an SNAr approach, the aromatic ring itself is the electrophile. This requires the ring to be "activated" by strongly electron-withdrawing groups positioned ortho or para to a suitable leaving group (typically a halogen). For this target molecule, a potential SNAr precursor could be 1,2-difluoro-4-methoxybenzene or 2-fluoro-1-iodo-4-methoxybenzene. The fluorine atom at the 2-position is activated by the methoxy (B1213986) group (para-directing) and could potentially be displaced by the nucleophile ethanolamine (B43304) under basic conditions. The reactivity order in SNAr reactions often favors fluoride (B91410) as the leaving group. rsc.org

Amine Formation via Reductive Amination of Corresponding Carbonyl Precursors

Reductive amination is a highly effective and widely used method for synthesizing amines from carbonyl compounds. wikipedia.orgharvard.eduorganic-chemistry.org This pathway involves two main steps: the formation of an imine intermediate from a carbonyl compound and an amine, followed by the reduction of the imine to the final amine product.

For the synthesis of this compound, the key precursor is (2-fluoro-4-methoxyphenoxy)acetaldehyde. This aldehyde can be prepared by the Williamson ether synthesis between 2-fluoro-4-methoxyphenol and a protected haloacetaldehyde, like 2-bromoacetaldehyde diethyl acetal, followed by acidic hydrolysis of the acetal. chemicalbook.com

Once the aldehyde is obtained, it can be subjected to reductive amination. In a one-pot reaction, the aldehyde is treated with an ammonia (B1221849) source (like ammonia or ammonium (B1175870) chloride) and a selective reducing agent. Mild reducing agents such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are ideal because they readily reduce the protonated imine intermediate but are slow to reduce the starting aldehyde, preventing alcohol byproduct formation. harvard.eduorganic-chemistry.org Catalytic hydrogenation over palladium or nickel catalysts is also a viable reduction method. wikipedia.org

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Typical Conditions | Advantages | Ref |

|---|---|---|---|

| Sodium Cyanoborohydride (NaBH₃CN) | pH 6-7, Methanol | Mild, selective for iminium ions | harvard.edu |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Acetic Acid, Dichloroethane | Mild, non-toxic byproducts, highly selective | harvard.eduorganic-chemistry.org |

Modern and Catalytic Synthetic Routes

Advances in organometallic chemistry have provided powerful tools for forming C-O bonds, offering alternatives to classical methods, often with improved efficiency and functional group tolerance.

Palladium-Catalyzed C-O Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the formation of C-N bonds and can be adapted for C-O bond formation to create aryl ethers. This approach would typically involve coupling an aryl halide or triflate with an alcohol.

To synthesize the target molecule, one could envision a palladium-catalyzed reaction between an aryl halide, such as 1-bromo-2-fluoro-4-methoxybenzene or 1-chloro-2-fluoro-4-methoxybenzene, and 2-aminoethanol. This reaction would form the C-O bond directly. Such couplings require a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine (B1218219) ligand (e.g., XantPhos, RuPhos) to facilitate the catalytic cycle. A strong base, like sodium tert-butoxide (NaOtBu), is generally required. A key challenge in this specific route is the potential for competitive N-arylation of the 2-aminoethanol. Careful selection of ligands and reaction conditions would be necessary to favor the desired O-arylation. rsc.orgnih.gov

Copper-Catalyzed Amination Approaches

The synthesis of aryl amines and ethers is frequently accomplished through copper-catalyzed cross-coupling reactions, commonly known as Ullmann-type reactions. wikipedia.org These reactions are fundamental in forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, which are the two key linkages in the target molecule, this compound. The synthesis can be envisioned through two primary Ullmann-type disconnections: formation of the aryl ether bond followed by amination, or formation of the aryl amine bond followed by etherification.

A prevalent strategy involves the copper-catalyzed coupling of an aryl halide with an amine, a variant often referred to as the Goldberg reaction. wikipedia.org In the context of synthesizing the target compound, a plausible route would involve the reaction of a suitable 2-(2-fluoro-4-methoxyphenoxy)ethyl halide or sulfonate with an amino source, or the coupling of 2-fluoro-4-methoxy-phenol with 2-aminoethyl halide. However, a more common industrial approach is the coupling of an aryl halide with an amine. For instance, the reaction of an appropriately substituted aryl halide with an alkylamine can be catalyzed by a copper(I) source, such as copper(I) iodide (CuI), often in the presence of a ligand to stabilize the copper catalyst and facilitate the reaction. organic-chemistry.org

Ligands play a crucial role in modern Ullmann reactions, allowing for milder reaction conditions compared to the harsh, high-temperature processes used traditionally. nih.gov Diamine-based ligands, such as N,N'-dimethylethylenediamine (DMEDA) or phenanthroline, have proven effective in promoting these couplings. wikipedia.orgorganic-chemistry.org The choice of base and solvent is also critical. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed to deprotonate the amine nucleophile. nih.gov Polar aprotic solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dioxane are typical, although modern methods often explore more benign solvent systems. wikipedia.org

A hypothetical reaction scheme based on the Ullmann amination is presented below. The conditions are illustrative of typical parameters found in the literature for similar transformations.

Table 1: Illustrative Conditions for Copper-Catalyzed C-N Coupling

| Parameter | Condition | Rationale |

| Aryl Halide | 1-Bromo-2-fluoro-4-methoxybenzene | Aryl bromides offer a balance of reactivity and cost. |

| Amine Source | Ethanolamine | Provides the ethan-1-amine moiety. |

| Catalyst | Copper(I) Iodide (CuI) | A common and effective copper source for Ullmann reactions. organic-chemistry.org |

| Ligand | N,N'-Dimethylethylenediamine (DMEDA) | Stabilizes the copper catalyst and improves solubility and reactivity. |

| Base | Potassium Carbonate (K₂CO₃) | A moderately strong base to deprotonate the amine. |

| Solvent | Dioxane or Toluene | Solvents that can sustain the required reaction temperatures. |

| Temperature | 100-120 °C | Typical temperature range for modern Ullmann aminations. |

Development of Green Chemistry Methodologies for Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of this compound, several green chemistry strategies can be considered to improve the environmental footprint of the manufacturing process.

One key area of development is the replacement of traditional high-boiling, polar aprotic solvents like DMF and NMP, which pose environmental and health risks. Research has shown the efficacy of using water as a reaction medium for copper-catalyzed aminations. nih.gov The use of specific ligands, such as certain carbohydrazides, can facilitate the reaction in aqueous systems, often reducing reaction times, especially with microwave irradiation. nih.gov

Another green approach is mechanochemistry, which involves conducting reactions by grinding solid reactants together, often without any solvent (neat grinding) or with minimal amounts of liquid (liquid-assisted grinding). researchgate.net This technique can lead to significant reductions in solvent waste, lower energy consumption, and sometimes different reactivity or selectivity compared to solution-phase reactions. Applying mechanochemical principles to a copper-catalyzed Ullmann-type synthesis could offer a substantially greener alternative to traditional methods. researchgate.net

Furthermore, the choice of catalyst itself can be viewed through a green chemistry lens. While copper is more abundant and less toxic than other transition metals like palladium, research into using catalytic systems with higher turnover numbers and recyclability is ongoing. The use of heterogeneous catalysts or catalyst systems that allow for easy separation and reuse would align with green chemistry principles.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is critical for maximizing product yield, minimizing impurities, and ensuring the economic viability of a synthetic process. For the synthesis of this compound, a systematic approach, potentially using Design of Experiments (DoE), would be employed to investigate the interplay of various reaction parameters. nih.gov

Key parameters for optimization in a copper-catalyzed coupling would include:

Catalyst and Ligand Loading: Reducing the amount of catalyst and ligand to the lowest effective level minimizes cost and residual metal contamination in the product.

Base Selection and Stoichiometry: The strength and amount of the base can significantly impact reaction rate and side-product formation. A weaker base might require higher temperatures, while a very strong base could promote undesired side reactions.

Temperature: Temperature affects the reaction rate. While higher temperatures can speed up the reaction, they can also lead to decomposition of reactants or products, necessitating a careful balance. researchgate.net

Solvent Choice: The polarity and boiling point of the solvent influence reactant solubility and the accessible temperature range. researchgate.net

Reactant Concentration: The concentration of reactants can affect the reaction kinetics and, in some cases, the product selectivity.

A hypothetical optimization study for a key bond-forming step is outlined in the table below.

Table 2: Example Matrix for Reaction Optimization

| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 10 | K₂CO₃ | Dioxane | 100 | 75 |

| 2 | 5 | K₂CO₃ | Dioxane | 100 | 72 |

| 3 | 5 | Cs₂CO₃ | Dioxane | 100 | 85 |

| 4 | 5 | Cs₂CO₃ | Toluene | 110 | 88 |

| 5 | 2.5 | Cs₂CO₃ | Toluene | 110 | 86 |

| 6 | 2.5 | Cs₂CO₃ | Toluene | 120 | 82 (decomposition noted) |

This iterative process allows chemists to identify the optimal set of conditions that provides the highest yield of the desired product with the cleanest reaction profile. nih.govresearchgate.net

Stereocontrol in Related Chiral Analogues (Theoretical Consideration)

The structure of this compound is achiral. However, if a substituent were introduced at the carbon atom bearing the amine group (the C1 position of the ethan-1-amine moiety), a chiral center would be created. The synthesis of such chiral analogues, for example, 1-(2-fluoro-4-methoxyphenoxy)propan-2-amine, would require stereocontrol to obtain a single enantiomer. Several theoretical strategies could be employed to achieve this.

One established method is the use of chiral auxiliaries. A chiral auxiliary, such as a derivative of oxazolidinone, can be attached to a precursor molecule. google.com This auxiliary directs the stereochemical outcome of a subsequent reaction, for instance, an alkylation, to create the desired stereocenter. After the key stereocenter-forming step, the auxiliary is cleaved to yield the enantiomerically enriched product. google.com

Another powerful technique is asymmetric catalysis. This involves using a chiral catalyst—for example, a transition metal complex with a chiral ligand—to favor the formation of one enantiomer over the other. For the synthesis of a chiral amine, asymmetric hydrogenation of a corresponding imine or reductive amination of a ketone precursor are common and highly effective methods. For instance, an asymmetric hydroboration followed by amination has been used to produce chiral phenylethylamines with high optical purity. google.com

Finally, enzymatic resolution offers a biocatalytic approach. In this method, a racemic mixture of the amine is subjected to a reaction catalyzed by an enzyme, such as a lipase. google.com The enzyme selectively reacts with one enantiomer (e.g., through acylation), allowing the unreacted enantiomer to be separated from the derivatized one. While this method results in a theoretical maximum yield of 50% for the desired enantiomer, it can provide very high optical purity. google.com

Scale-Up Considerations and Process Chemistry Aspects of this compound Synthesis

Translating a laboratory-scale synthesis to an industrial-scale process introduces a new set of challenges that fall under the domain of process chemistry. For the synthesis of this compound, several factors would be critical for a safe, efficient, and scalable process.

Cost of Goods (CoG): The cost of starting materials, reagents, and solvents is a primary driver. The use of expensive catalysts (like palladium or rhodium) or reagents (like cesium carbonate) would be scrutinized, and cheaper alternatives (like copper catalysts and potassium carbonate) would be preferred if they provide acceptable results. nih.gov

Process Safety: Exothermic reactions must be carefully controlled on a large scale to manage heat evolution and prevent thermal runaways. The use of highly flammable solvents or hazardous reagents requires specialized equipment and handling procedures.

Product Isolation and Purification: The method of product isolation must be robust and scalable. Crystallization is often preferred over chromatography on a large scale. If high-boiling solvents like NMP or sulfolane (B150427) are used, their removal can be energy-intensive and challenging. nih.gov A process might be designed where the product precipitates upon the addition of an anti-solvent, simplifying isolation. nih.gov

Waste Management: The environmental impact and cost of waste disposal are significant concerns. Processes that minimize waste (high atom economy) and use recyclable solvents or catalysts are highly desirable.

Regulatory Compliance: The entire process must adhere to regulatory standards for quality, purity, and documentation, especially if the compound is an intermediate for a pharmaceutical product.

A successful scale-up requires re-optimization of the laboratory procedure to account for these factors, ensuring the final process is not only high-yielding but also safe, economical, and environmentally responsible. nih.gov

Spectroscopic and Structural Analysis of this compound: A Review of Available Data

A thorough investigation for detailed spectroscopic and structural elucidation data on the chemical compound this compound has been conducted. The objective was to gather comprehensive information regarding its nuclear magnetic resonance (NMR) and vibrational spectra to populate a detailed analytical profile.

Despite extensive searches across scientific literature and chemical databases, no specific, in-depth research articles or public repositories containing the experimental spectroscopic data for this compound could be located. The required data, including high-resolution 1H, 13C, and 19F NMR spectra, two-dimensional NMR correlations (COSY, HSQC, HMBC, NOESY), and detailed Infrared (IR) and Raman vibrational band assignments, are not available in the public domain.

The search did identify structurally similar compounds, but a detailed analysis of these would not adhere to the strict focus on this compound as requested. For instance, PubChem contains entries for related but distinct molecules such as 2-fluoro-1-(4-methoxyphenyl)ethan-1-amine hydrochloride and 2-[4-(4-Fluorophenyl)-2-methoxyphenoxy]ethanamine. uni.lunih.gov These compounds differ in their core structure and therefore their spectroscopic properties would not be representative of the target compound.

Consequently, it is not possible to provide the detailed article with data tables as outlined in the user's request. The generation of such an article would require access to primary research data that has either not been published or is not publicly accessible. Any attempt to provide the requested spectroscopic data and its interpretation would be speculative and would not meet the standards of scientific accuracy.

Further research or de novo spectroscopic analysis of this compound would be required to generate the data necessary to fulfill the detailed structural elucidation requested.

Advanced Spectroscopic and Structural Elucidation of 2 2 Fluoro 4 Methoxyphenoxy Ethan 1 Amine

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Conformational Insights from Vibrational Spectra

A detailed analysis of the infrared (IR) and Raman spectra of 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine would be required to elucidate its conformational isomers. The vibrational modes of the molecule, particularly those involving the C-O-C ether linkage, the C-N bond of the ethanamine side chain, and the aromatic ring, would be sensitive to rotational changes (dihedral angles). By comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), specific vibrational bands could be assigned to different stable conformers. This would allow for an understanding of the molecule's flexibility and the predominant shapes it adopts in its ground state. Without access to experimental spectra, this analysis remains speculative.

High-Resolution Mass Spectrometry (HRMS)

Exact Mass Determination and Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a novel compound. For this compound (C₉H₁₂FNO₂), the theoretical exact mass of the neutral molecule is 185.08521 u. HRMS analysis would provide an experimental mass measurement with high precision (typically to four or five decimal places). The negligible difference between the measured mass and the theoretical mass would serve to unequivocally verify the compound's elemental formula.

Table 1: Theoretical Mass Data for this compound

| Formula | Type | Theoretical Mass (u) |

|---|---|---|

| C₉H₁₂FNO₂ | Monoisotopic Mass | 185.08521 |

| [C₉H₁₃FNO₂]⁺ | [M+H]⁺ | 186.09299 |

Fragmentation Pathway Analysis for Structural Confirmation

Beyond confirming the elemental composition, HRMS coupled with tandem MS (MS/MS) would be used to analyze the fragmentation patterns of the protonated molecule ([M+H]⁺). The fragmentation of the molecule under collision-induced dissociation (CID) would yield specific product ions. The precise masses of these fragments would help to piece together the molecule's structure, confirming the connectivity of the fluoro-methoxyphenoxy group and the ethanamine moiety. For instance, characteristic losses of the amine group, the ethylamine (B1201723) side chain, or scissions around the ether linkage would be expected. Analysis of these pathways provides definitive structural confirmation. No published fragmentation data for this specific compound is currently available.

X-ray Crystallography and Solid-State Structure Analysis

Analysis of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding)

X-ray crystallography also elucidates how molecules are arranged in a crystal lattice. This analysis would be crucial for understanding the non-covalent interactions that govern the solid-state structure. Of particular importance would be the hydrogen bonds formed by the primary amine (-NH₂) group, which can act as a hydrogen bond donor, and the oxygen atoms (ether and methoxy) and the fluorine atom, which can act as acceptors. A detailed crystallographic report would include a table of hydrogen bond geometries (donor-acceptor distances and angles) and a description of other potential intermolecular contacts, such as π-π stacking between aromatic rings, which dictate the crystal's stability and physical properties. In the absence of a solved crystal structure, any discussion of these interactions remains theoretical.

Table of Compounds Mentioned

| Compound Name |

|---|

Computational Chemistry and Theoretical Investigations of 2 2 Fluoro 4 Methoxyphenoxy Ethan 1 Amine

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational quantum chemistry can predict the spectroscopic signatures of a molecule with a high degree of accuracy, aiding in its identification and structural confirmation. Density Functional Theory (DFT) is a commonly employed method for this purpose, often using functionals like B3LYP in conjunction with a suitable basis set, such as 6-311++G(d,p), to balance accuracy and computational cost. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations. nih.govresearchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, one can predict the chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). These predicted shifts are invaluable for assigning peaks in experimental spectra.

Illustrative Predicted ¹³C and ¹H NMR Chemical Shifts Disclaimer: The following data is a hypothetical representation based on typical computational outputs for analogous structures and is intended for illustrative purposes.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine| Atom Position | Predicted ¹³C Shift (ppm) | Attached Proton(s) | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C (Aromatic, C-O) | 152.5 | - | - |

| C (Aromatic, C-F) | 150.0 (d, J=240 Hz) | - | - |

| C (Aromatic, C-OCH₃) | 145.0 | - | - |

| C (Aromatic, CH) | 118.0 (d, J=25 Hz) | H | 7.05 |

| C (Aromatic, CH) | 115.5 (d, J=8 Hz) | H | 6.80 |

| C (Aromatic, CH) | 102.0 (d, J=4 Hz) | H | 6.70 |

| C (OCH₃) | 56.0 | H₃ | 3.85 |

| C (OCH₂) | 68.0 | H₂ | 4.10 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, which yields the normal modes of vibration. scielo.org.za The resulting frequencies and their intensities can be plotted to generate a theoretical spectrum. These calculations are crucial for identifying characteristic functional group vibrations, such as N-H stretches of the amine, C-O stretches of the ether and methoxy (B1213986) groups, and C-F stretches. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, so they are typically scaled by an empirical factor (e.g., ~0.967 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. nih.gov

Illustrative Predicted IR Absorption Frequencies Disclaimer: The following data is a hypothetical representation based on typical computational outputs for analogous structures and is intended for illustrative purposes.

Table 2: Predicted Major IR Peaks for this compound| Predicted Frequency (cm⁻¹, Scaled) | Intensity | Vibrational Assignment |

|---|---|---|

| 3380, 3310 | Medium | N-H symmetric & asymmetric stretching |

| 3080-3000 | Medium-Weak | Aromatic C-H stretching |

| 2960-2850 | Medium | Aliphatic C-H stretching (CH₂, OCH₃) |

| 1620 | Weak | N-H scissoring (bending) |

| 1510, 1460 | Strong | Aromatic C=C stretching |

| 1250 | Strong | Aryl-O asymmetric stretching (ether) |

| 1220 | Strong | C-F stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. sapub.orgyoutube.com By calculating the excitation energies from the ground state to various excited states, one can determine the absorption wavelengths (λ_max). These calculations provide insight into the electronic transitions, typically π → π* and n → π* transitions, that are responsible for the molecule's UV-Vis absorption. researchgate.net

Illustrative Predicted UV-Vis Absorption Disclaimer: The following data is a hypothetical representation based on typical computational outputs for analogous structures and is intended for illustrative purposes.

Table 3: Predicted UV-Vis Absorption for this compound| λ_max (nm) | Oscillator Strength (f) | Major Transition Contribution |

|---|---|---|

| 225 | 0.15 | π → π* (Aromatic ring) |

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and calculating activation barriers. github.io This provides a deep mechanistic understanding that is often difficult to obtain solely through experimentation.

A plausible and common route to synthesize this compound involves the Williamson ether synthesis. rsc.orgmasterorganicchemistry.com This reaction would likely proceed via the nucleophilic substitution (Sₙ2) of a haloethane derivative (e.g., 2-bromoethan-1-amine, protected) by the sodium or potassium salt of 2-fluoro-4-methoxyphenol (B70217).

Computational modeling of this Sₙ2 reaction would involve:

Geometry Optimization: Calculating the ground state structures of the reactants (2-fluoro-4-methoxyphenoxide and the haloethane derivative) and the product.

Transition State Search: Locating the transition state structure on the potential energy surface. The transition state is a first-order saddle point, having one imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate. github.iowikipedia.org For this Sₙ2 reaction, the transition state would feature a partially formed C-O bond and a partially broken C-halogen bond. masterorganicchemistry.comwikipedia.org

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation starting from the transition state structure can verify that it correctly connects the reactant and product states on the reaction pathway.

Once the stationary points (reactants, transition state, products) on the potential energy surface have been located and verified, their energies can be used to determine the key kinetic and thermodynamic parameters of the reaction. rsc.orgyoutube.com

Kinetics: According to transition state theory, the rate of a reaction is dependent on the Gibbs free energy of activation (ΔG‡). wikipedia.org This is calculated as the difference in free energy between the transition state and the reactants. A lower activation barrier corresponds to a faster reaction rate. Computational methods can provide a quantitative estimate of this barrier, allowing for the comparison of different potential reaction pathways or the effect of substituents on the reaction rate. For instance, the reactivity of different halogens (I > Br > Cl) in the haloethane reactant could be quantitatively compared by calculating their respective activation barriers.

Illustrative Energy Profile for Williamson Ether Synthesis Disclaimer: The following data is a hypothetical representation based on typical computational outputs for analogous reactions and is intended for illustrative purposes.

Table 4: Calculated Energy Profile for the Sₙ2 Synthesis (kcal/mol)| Species | Relative Electronic Energy (E) | Relative Enthalpy (H) | Relative Free Energy (G) |

|---|---|---|---|

| Reactants (Phenoxide + Bromo-derivative) | 0.0 | 0.0 | 0.0 |

| Transition State | +18.5 | +18.0 | +21.5 (ΔG‡) |

Solvation Effects and Solvent Models in Theoretical Studies

Reactions are almost always carried out in a solvent, which can have a profound effect on molecular properties, reaction pathways, and rates. Computational models must account for these solvation effects to provide realistic predictions. There are two main classes of solvent models: implicit and explicit. wikipedia.org

Implicit Solvent Models: These models, also known as continuum models, treat the solvent as a continuous medium with a specific dielectric constant. fiveable.meresearchgate.net The solute is placed in a cavity within this dielectric. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). acs.org These models are computationally efficient and are often effective at capturing the bulk electrostatic effects of the solvent, making them suitable for initial screenings and calculations on large molecules. researchgate.netfiveable.me For a polar molecule like this compound, and particularly for modeling its synthesis which involves ionic intermediates, including a continuum model is essential for obtaining meaningful energy calculations.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, surrounding the solute molecule. fiveable.me This allows for the explicit modeling of specific solute-solvent interactions, such as hydrogen bonds between the amine group and a protic solvent. While more computationally demanding due to the increased number of atoms, this method provides a more detailed and accurate picture of the local solvation environment. researchgate.netacs.org Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) models can offer a compromise, treating the solute and a few key solvent molecules with high-level quantum mechanics and the rest of the solvent with a less expensive molecular mechanics force field. wikipedia.org

For the theoretical study of this compound, a combination of these models would be ideal. An implicit model could be used for initial geometry optimizations and frequency calculations, while a hybrid or fully explicit model could be employed to investigate specific hydrogen-bonding interactions or to refine the energies of solvated reaction species. The choice of solvent (e.g., a polar aprotic solvent like acetonitrile (B52724) or a polar protic solvent like ethanol) would significantly influence the reaction's energy profile, a phenomenon that can be effectively studied using these computational tools. rsc.org

Reaction Mechanisms and Chemical Transformations Involving 2 2 Fluoro 4 Methoxyphenoxy Ethan 1 Amine

Reactivity of the Primary Amine Functionality

The primary amine group is characterized by the presence of a lone pair of electrons on the nitrogen atom, which confers nucleophilic and basic properties. chemguide.co.uk This lone pair is the primary site of reactivity for a wide range of chemical transformations. chemguide.co.uklibretexts.org

As a potent nucleophile, the primary amine of 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine can readily participate in nucleophilic substitution reactions, particularly with alkyl halides. libretexts.org The reaction proceeds via an Sₙ2 mechanism, where the nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. libretexts.org

For instance, reaction with an alkyl halide (R-X) would yield a secondary amine. However, a significant challenge in such direct alkylation reactions is the potential for over-alkylation. libretexts.org The secondary amine product is often more nucleophilic than the starting primary amine, leading it to compete for the remaining alkyl halide and form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgchemguide.co.uk To achieve selective mono-alkylation, a large excess of the initial amine is typically required. chemguide.co.uk

The general scheme for this substitution is: Ar-O-CH₂CH₂-NH₂ + R-X → [Ar-O-CH₂CH₂-NH₂-R]⁺X⁻ → Ar-O-CH₂CH₂-NH-R + HX

To control reactivity and introduce new functionalities, the primary amine can be derivatized. researchgate.net Derivatization modifies the amine into a different functional group, such as an amide or a sulfonamide, which can alter its chemical properties or improve its characteristics for analytical separation. researchgate.netthermofisher.com

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base yields stable N-substituted amides. chemguide.co.ukfiveable.me This is a form of nucleophilic acyl substitution. fiveable.me

Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) produces sulfonamides. libretexts.org This reaction is the basis of the Hinsberg test, historically used to distinguish between primary, secondary, and tertiary amines.

These derivatization techniques are crucial in both organic synthesis and analytical chemistry, where they can be used to protect the amine group, introduce chromophores for UV detection, or add fluorophores for fluorescence detection in methods like HPLC. researchgate.netthermofisher.com

| Reagent Class | Specific Example | Product |

| Acyl Chloride | Ethanoyl chloride | N-(2-(2-fluoro-4-methoxyphenoxy)ethyl)acetamide |

| Acid Anhydride | Acetic anhydride | N-(2-(2-fluoro-4-methoxyphenoxy)ethyl)acetamide |

| Sulfonyl Chloride | Benzenesulfonyl chloride | N-(2-(2-fluoro-4-methoxyphenoxy)ethyl)benzenesulfonamide |

| Chloroformate | 9-Fluorenylmethylchloroformate (FMOC-Cl) | Fluorenylmethyloxycarbonyl-protected amine |

| Isothiocyanate | Phenylisothiocyanate (PITC) | Phenylthiourea derivative |

This table presents common derivatization agents for primary amines and the expected product type when reacted with this compound. chemguide.co.uklibretexts.orgthermofisher.comresearchgate.net

The primary amine of this compound undergoes a characteristic condensation reaction with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reversible, acid-catalyzed reaction involves nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. jove.com Subsequent protonation of the hydroxyl group allows for the elimination of water, and deprotonation of the nitrogen results in the final imine product with its characteristic C=N double bond. libretexts.orgjove.com

The reaction mechanism can be summarized as follows:

Nucleophilic attack of the amine on the carbonyl carbon. youtube.com

Proton transfer to form a neutral carbinolamine. libretexts.org

Protonation of the carbinolamine's oxygen by an acid catalyst. libretexts.org

Elimination of water to form a positively charged iminium ion. youtube.com

Deprotonation to yield the neutral imine. youtube.com

The optimal pH for this reaction is typically mildly acidic (around 5), as sufficient acid is needed to protonate the hydroxyl leaving group, but not so much that it renders the initial amine non-nucleophilic by protonating it. libretexts.org It is important to note that while primary amines form imines, secondary amines react with carbonyl compounds to yield enamines. jove.com

Electrophilic Aromatic Substitution on the Fluoromethoxybenzene Ring

The benzene (B151609) ring in this compound is activated towards electrophilic attack due to the presence of the electron-donating methoxy (B1213986) and fluoro substituents. The regiochemical outcome of such reactions is a consequence of the combined directing effects of these groups.

Regioselectivity and Directing Effects of Fluoro and Methoxy Substituents

The methoxy group (-OCH₃) is a powerful activating group and directs incoming electrophiles to the ortho and para positions. This is due to its ability to donate electron density to the ring through resonance (+M effect), which stabilizes the arenium ion intermediate formed during the substitution. The fluoro group (-F) exhibits a dual electronic effect: it is electron-withdrawing through induction (-I effect) due to its high electronegativity, but electron-donating through resonance (+M effect) via its lone pairs. While the inductive effect deactivates the ring, the resonance effect directs electrophiles to the ortho and para positions.

In a 1-fluoro-3-methoxybenzene system, analogous to the aromatic core of the title compound, the methoxy group's activating effect generally dominates. Therefore, electrophilic substitution is predicted to occur at the positions ortho and para to the strongly activating methoxy group. The positions on the aromatic ring of this compound are numbered starting from the carbon bearing the ether linkage as C1. The fluoro group is at C2 and the methoxy group at C4. The available positions for substitution are C3, C5, and C6.

Based on the directing effects, the primary sites for electrophilic attack are C3 and C5 (ortho to the methoxy group) and, to a lesser extent, C6 (ortho to the fluoro group and meta to the methoxy group). The steric hindrance from the adjacent phenoxyethanamine side chain at C1 and the fluoro group at C2 may influence the relative rates of substitution at these positions.

Halogenation, Nitration, and Sulfonation Reactions

Halogenation: The halogenation of activated aromatic rings like the one in this compound typically proceeds under mild conditions, often without the need for a Lewis acid catalyst. For instance, bromination can be achieved using bromine in a suitable solvent. The regioselectivity will be governed by the directing effects of the fluoro and methoxy groups, leading to substitution primarily at the positions ortho and para to the methoxy group.

Nitration: Nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). In a related compound, 2-fluoro-1,4-dimethoxybenzene, nitration with nitric acid was found to be highly selective, yielding 1-fluoro-2,5-dimethoxy-4-nitrobenzene in high yield. mdpi.com This suggests that for this compound, nitration would likely occur at one of the positions activated by the methoxy group. For example, nitration of 2-fluorotoluene (B1218778) under certain conditions showed high selectivity for the nitro group entering at the position para to the fluoro group and ortho to the methyl group. rsc.org

Sulfonation: Sulfonation is achieved using fuming sulfuric acid (a solution of SO₃ in H₂SO₄). This reaction is reversible. The sulfonic acid group is a bulky substituent, and its introduction is sensitive to steric hindrance. Given the substitution pattern of the starting material, sulfonation is expected to favor the less sterically hindered positions activated by the methoxy group.

| Reaction | Typical Reagents | Predicted Major Product(s) |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Substitution at C3 and C5 |

| Nitration | HNO₃, H₂SO₄ | Substitution at C3 and C5 |

| Sulfonation | Fuming H₂SO₄ (SO₃, H₂SO₄) | Substitution at C3 and C5 |

Transformations of the Fluorine and Methoxy Substituents

The fluorine and methoxy groups on the aromatic ring can also undergo chemical transformations, although these generally require more forcing conditions than electrophilic aromatic substitution.

The carbon-fluorine (C-F) bond is exceptionally strong and generally resistant to cleavage. nih.gov Nucleophilic aromatic substitution (SₙAr) to replace the fluorine atom would require the presence of strong electron-withdrawing groups on the ring to activate it, which are not present in the parent molecule. acgpubs.org However, enzymatic or certain metalloenzyme-catalyzed C-F bond cleavages have been reported in specific contexts, but these are not standard laboratory transformations. rsc.orgnih.gov

The methoxy group can be cleaved to the corresponding phenol (B47542) through demethylation. This is a common transformation in natural product synthesis and medicinal chemistry. A variety of reagents can be employed for this purpose, including strong protic acids like HBr or HI, Lewis acids such as BBr₃, or nucleophilic reagents like thiolates. The choice of reagent would need to be compatible with the other functional groups in the molecule, particularly the primary amine.

Cyclization Reactions and Annulation Strategies Utilizing this compound

The primary amine of this compound is a key functional handle for the construction of heterocyclic rings through intramolecular cyclization reactions. Two classical and powerful methods for the synthesis of isoquinoline (B145761) and related heterocyclic systems are the Pictet-Spengler and Bischler-Napieralski reactions.

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring to form a tetrahydroisoquinoline. wikipedia.orgjk-sci.comnih.gov For this compound, the aromatic ring is activated by the methoxy and fluoro groups, making it a suitable substrate for this transformation. The cyclization would occur at one of the electron-rich positions ortho to the activating ether linkage.

Synthetic Utility and Precursor Applications of 2 2 Fluoro 4 Methoxyphenoxy Ethan 1 Amine

Building Block for Complex Organic Synthesis

The primary amine and the substituted phenyl ring of 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine make it a theoretically useful starting material for the construction of more complex molecular architectures.

Construction of Nitrogen-Containing Heterocyclic Systems

Primary amines are fundamental precursors for the synthesis of a wide array of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and functional materials. In principle, this compound could be employed in cyclization reactions to form heterocycles such as pyrazines, quinoxalines, or other more complex fused ring systems. For instance, a reaction with a 1,2-dicarbonyl compound would be expected to yield a substituted pyrazine. However, no specific examples of such reactions involving this compound have been documented in the reviewed literature.

Scaffold for Multistep Total Synthesis of Natural Products (Generic Relevance)

The substituted phenoxyethylamine moiety is a structural feature present in some natural products and biologically active molecules. The combination of the fluoro and methoxy (B1213986) groups on the aromatic ring can influence the molecule's electronic properties and metabolic stability, making it an attractive, albeit underexplored, fragment for synthetic campaigns. In a hypothetical multistep synthesis, the amine group could be used as a handle for further functionalization or as a key element in forming a larger heterocyclic core. Despite this potential, there are no published total syntheses of natural products that explicitly report the use of this compound as a starting material or intermediate.

Precursor in Materials Science

The functional groups within this compound also suggest its potential utility in the field of materials science.

Monomer for Polymer Synthesis (e.g., polyamides, polyimides)

Primary amines are key monomers in the synthesis of condensation polymers like polyamides and polyimides. The reaction of a diamine with a diacyl chloride or a dianhydride, respectively, leads to the formation of these robust materials. While this compound is a monoamine and would act as a chain terminator, a related diamino derivative could theoretically be used to produce polymers with specific properties imparted by the fluoro and methoxy substituents. Research literature specifically demonstrating the use of this compound in polymer synthesis is currently unavailable.

Component in Functional Material Development (e.g., optoelectronic materials, sensors)

The aromatic and heteroatom-rich structure of this compound suggests potential applications in the development of functional materials. The fluorine and methoxy groups can tune the electronic and photophysical properties of materials, which is relevant for applications in optoelectronics. The amine group could also serve as a recognition site in chemical sensors. Nevertheless, there is no specific research that describes the incorporation of this compound into such materials.

Synthesis of Advanced Intermediates for Downstream Chemical Research

While the structure suggests potential as a synthetic building block, no literature was identified that demonstrates its use in the synthesis of advanced intermediates for general chemical research.

Derivatization for Exploring Chemical Space and Structure-Reactivity Relationships

No research has been published on the systematic derivatization of this compound for the purposes of exploring chemical space or investigating structure-reactivity relationships.

Future Research Directions and Unexplored Avenues for 2 2 Fluoro 4 Methoxyphenoxy Ethan 1 Amine

Development of Novel and Sustainable Synthetic Methodologies (e.g., photocatalysis, electrochemistry)

Traditional synthesis of phenoxyethanamines often relies on multi-step processes, such as the Williamson ether synthesis followed by transformations to introduce the amine group, which may involve harsh reagents and generate significant waste. researchgate.netrsc.org Future research should focus on developing more sustainable and efficient synthetic routes.

Photocatalysis offers a powerful approach to form key bonds under mild conditions using visible light as an energy source. beilstein-journals.org This method could enable the generation of radical intermediates for C-O or C-N bond formation, potentially streamlining the synthesis of 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine and its analogs. researchgate.netbeilstein-journals.org For instance, a photoredox-catalyzed coupling could directly link the phenoxy and ethanamine fragments, bypassing traditional steps.

Electrochemistry provides another green alternative, using electrical current to drive redox reactions without the need for stoichiometric chemical oxidants or reductants. gre.ac.uknih.gov Anodic oxidation could be explored for C-O etherification, while cathodic reduction could be employed in the final amination step. mdpi.comnih.gov These methods often lead to higher selectivity and simplified purification processes.

Table 1: Comparison of Synthetic Methodologies

| Methodology | Conventional Approach (e.g., Williamson Ether Synthesis) | Future Direction (Photocatalysis) | Future Direction (Electrochemistry) |

|---|---|---|---|

| Energy Source | Thermal Heating | Visible Light | Electrical Current |

| Reagents | Strong bases (e.g., NaH), alkyl halides | Photocatalyst, mild reagents | Electrolyte, catalyst (often catalytic amount) |

| Conditions | Often high temperatures, inert atmosphere | Room temperature, ambient conditions | Room temperature, controlled potential |

| Sustainability | Generates stoichiometric waste, uses hazardous reagents | High atom economy, uses light as a "traceless" reagent | Avoids bulk chemical reagents, uses clean electrons |

Deeper Mechanistic Understanding of Key Transformations via In Situ Spectroscopy

While methods for synthesizing ethers and amines are well-established, a deep, real-time understanding of the reaction mechanisms for this specific substituted compound is lacking. Future studies should employ in situ spectroscopic techniques to probe the key bond-forming reactions.

Using techniques like ReactIR (Infrared) or in situ NMR spectroscopy can provide real-time kinetic data and allow for the detection of transient intermediates and byproducts during synthesis. rsc.org For example, monitoring the Williamson ether synthesis step could elucidate the competitive pathways, such as C-alkylation versus O-alkylation, and the influence of the fluoro and methoxy (B1213986) substituents on reaction rates and selectivity. researchgate.net This detailed mechanistic insight is crucial for optimizing reaction conditions to maximize yield and purity.

Table 2: Proposed In Situ Spectroscopic Studies

| Technique | Transformation to Study | Potential Insights | Key Benefit |

|---|---|---|---|

| In Situ NMR | Etherification (C-O bond formation) | Reaction kinetics, intermediate identification, quantification of products and byproducts. rsc.org | Provides detailed structural information on all soluble species in real-time. |

| ReactIR (FT-IR) | Amine functionalization | Monitoring of functional group conversion (e.g., azide (B81097) to amine), detection of transient species. | Highly sensitive to changes in bonding, suitable for a wide range of reaction conditions. |

| Raman Spectroscopy | Crystallization or phase changes | Polymorph identification, monitoring of solid-state transformations. | Provides complementary information to IR, especially for symmetric bonds and crystalline structures. |

Exploration of Supramolecular Interactions and Self-Assembly Properties

The combination of hydrogen bond donors (amine), hydrogen bond acceptors (ether oxygen, methoxy oxygen), a potentially halogen-bonding fluorine atom, and an aromatic ring capable of π-stacking suggests that this compound could be a versatile building block for supramolecular chemistry. nih.gov

Future research could investigate the self-assembly of this molecule in various solvents to form ordered structures such as gels, liquid crystals, or nanofibers. The interplay between hydrogen bonding, π-π stacking, and potential F···H or F···π interactions could lead to novel materials with tunable properties. nih.gov By designing derivatives with additional recognition motifs, it may be possible to create complex, functional supramolecular architectures for applications in sensing or materials science.

Table 3: Potential Supramolecular Interactions and Applications

| Interaction Type | Participating Groups | Potential Supramolecular Structure | Possible Application |

|---|---|---|---|

| Hydrogen Bonding | -NH₂ (donor), -O- (ether/methoxy, acceptor) | Chains, sheets, or 3D networks | Organogels, responsive materials |

| π-π Stacking | Fluoromethoxy-substituted benzene (B151609) rings | Columnar or lamellar assemblies | Organic electronics, conductive materials |

| Halogen Bonding | Aromatic C-F group (as a weak donor) | Directional control in crystal engineering | Design of co-crystals with specific properties |

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

To accelerate the discovery of new derivatives and applications, the synthesis of this compound and its analogs should be adapted for automated platforms. nih.gov Automated synthesizers can perform multi-step reactions with high precision and reproducibility, enabling the rapid creation of chemical libraries. nih.gov

Pairing automated synthesis with High-Throughput Experimentation (HTE) would allow for the rapid screening of hundreds of reaction conditions (e.g., catalysts, solvents, temperatures) to quickly identify optimal protocols. nih.govenamine.net This approach drastically reduces the time and resources required for methods development and can uncover novel reactivity. An automated platform could be programmed to synthesize a grid of derivatives, which are then screened for desired properties, creating a closed loop of design, synthesis, and testing. the-scientist.com

Advanced Computational Design of Derivatives with Tuned Reactivity Profiles

Computational chemistry provides a powerful tool for predicting the properties of molecules before they are synthesized. Future research should leverage advanced computational methods, such as Density Functional Theory (DFT) , to design derivatives of this compound with specific, tailored properties.

By calculating electronic properties (e.g., electrostatic potential maps, frontier molecular orbital energies) and steric profiles, researchers can predict how modifications to the molecular structure will affect its reactivity, binding affinity to a target, or self-assembly behavior. rsc.org This in silico design process can guide synthetic efforts toward molecules with a higher probability of success, saving significant time and resources. For example, modeling could predict how changing the position of the fluorine atom or adding other substituents would alter the molecule's nucleophilicity or its ability to participate in supramolecular interactions.

Table 4: Computationally Modeled Properties and Their Implications

| Computed Property | Computational Method | Predicted Chemical Behavior | Application in Design |

|---|---|---|---|

| HOMO/LUMO Energies | DFT, TD-DFT | Reactivity, electronic transitions, redox potential. | Designing derivatives for electronic materials or redox applications. |

| Electrostatic Potential (ESP) | DFT | Sites for nucleophilic/electrophilic attack, hydrogen/halogen bonding propensity. | Predicting sites of reaction and intermolecular interaction. |

| Conformational Analysis | Molecular Mechanics (MM), DFT | Stable 3D structures, flexibility of the ether linkage. | Designing molecules with specific shapes for receptor binding. |

| Reaction Pathway Energetics | DFT (Transition State Search) | Activation energies, reaction mechanisms. rsc.org | Optimizing synthetic routes and predicting product ratios. |

Investigation of Novel Chemical Reactivity under Extreme Conditions (e.g., high pressure, low temperature)

Exploring the chemistry of this compound under non-standard conditions can reveal novel phenomena and lead to new materials.

High-pressure chemistry can influence reaction rates, equilibria, and molecular conformations. Subjecting the compound to high pressures could force alternative reaction pathways, leading to the synthesis of unique products not accessible under ambient conditions. It can also induce phase transitions in the solid state, potentially creating new polymorphs with distinct physical properties.

Low-temperature (cryogenic) chemistry allows for the study of highly reactive intermediates by slowing down their decomposition. By performing reactions at very low temperatures, it may be possible to trap and characterize species such as radical ions or unstable conformers, providing direct evidence for proposed reaction mechanisms. This deeper understanding can then be used to control chemical reactions with greater precision.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2-Fluoro-4-methoxyphenoxy)ethan-1-amine, and what key intermediates are involved?

- Methodological Answer : Synthesis typically begins with 2'-Fluoro-4'-methoxyacetophenone (CAS 74457-86-6) as a precursor. A nucleophilic substitution reaction with an amine source (e.g., ethylenediamine) under reflux conditions in a polar aprotic solvent (e.g., DMF) can yield the target compound. Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and subsequent hydrochloride salt formation (using HCl gas in diethyl ether) enhances stability, as demonstrated in analogous fluorinated phenethylamine syntheses .

Q. How can the molecular structure and substituent positions of this compound be confirmed experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation, as shown for structurally related brominated acetophenones . Complementary techniques include:

- ¹H/¹³C NMR : Fluorine coupling patterns (³J~H-F~) and methoxy group integration verify substituent positions.

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z calculated for C₉H₁₁FNO₂: 200.0821).

- FT-IR : Confirms amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1250 cm⁻¹) .

Q. What are the typical chemical reactions and optimal conditions for modifying the amine group or aromatic ring?

- Methodological Answer :

- Amine modifications : Acylation with acetic anhydride (room temperature, 24 hrs) or reductive amination (NaBH₃CN, methanol) introduces functional groups.

- Aromatic substitutions : Electrophilic bromination (Br₂/FeBr₃, 0°C) targets the methoxy-directed para position. Fluorine’s electron-withdrawing effects necessitate controlled nitration (HNO₃/H₂SO₄, -10°C) to avoid over-reactivity .

Advanced Research Questions

Q. How should researchers design experiments to investigate this compound's interactions with serotonin receptors?

- Methodological Answer :

- Radioligand binding assays : Use ³H-5-HT (serotonin) on HEK293 cells expressing human 5-HT₂A receptors. Competitive displacement studies (IC₅₀ determination) require serial dilutions (1 nM–10 µM) and reference agonists (e.g., DOI).

- Computational docking : Build a homology model using PDB 6A93 (5-HT₂A structure). Molecular dynamics simulations (AMBER22) assess binding stability and key residues (e.g., Ser159 for hydrogen bonding) .

Q. What methodologies are appropriate for characterizing in vitro metabolic stability and identifying major metabolites?

- Methodological Answer :

- Liver microsome incubations : Human liver microsomes (HLM, 1 mg/mL) with NADPH (1 mM) at 37°C. Quench with acetonitrile at 0/30/60 mins.

- LC-QTOF-MS/MS analysis : Full-scan mode (m/z 100–600) with positive ionization. MetID software predicts metabolites (e.g., O-demethylation [Δm/z -14] or defluorination [Δm/z -18]) .

Q. How can contradictory data regarding reaction yields in different synthetic protocols be resolved?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature (40–100°C), solvent (DMF vs. THF), and catalyst (Pd/C loading). Response surface modeling identifies optimal conditions.

- In situ monitoring : ReactIR tracks intermediate formation (e.g., nitrile absorption at ~2250 cm⁻¹). Compare with GC-MS for side-product quantification .

Q. What advanced analytical strategies ensure purity assessment and impurity profiling in batch-to-batch consistency?

- Methodological Answer :

- Orthogonal methods :

- UPLC-PDA : Detect UV-active impurities (λ = 254 nm).

- ¹⁹F NMR : Quantify fluorine-containing byproducts (e.g., defluorinated analogs).

- Charged aerosol detection (CAD) : Capture non-UV impurities (e.g., inorganic salts).

- Reference standards : Use USP-grade materials for calibration .

Q. What ecotoxicological assessments are required for responsible disposal of laboratory waste containing this compound?

- Methodological Answer :

- Acute toxicity testing : Follow OECD guidelines:

- Daphnia magna (OECD 202): 48-hr EC₅₀ determination.

- Algal growth inhibition (OECD 201): 72-hr ErC₅₀ assessment.

- Degradation studies : Hydrolytic stability (pH 4–9 buffers, 25°C) and UV photolysis (Xe lamp, 300–800 nm). Partner with certified waste services for neutralization (e.g., KMnO₄/H₂SO₄ oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.